molecular formula C6H5F3N2O2S B2682355 Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate CAS No. 1823967-24-3

Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B2682355
CAS No.: 1823967-24-3
M. Wt: 226.17
InChI Key: CUMUJMJWAUMTRU-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The trifluoromethyl group attached to the thiadiazole ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of ethyl chloroformate with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-thiol. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

    Substitution: Amines, alcohols; reactions are conducted in the presence of a base like triethylamine or pyridine.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of alcohols or thiols.

    Substitution: Formation of amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with enhanced properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Ethyl 1,1,1-trifluoromethanesulfonate: Another trifluoromethyl-containing compound with different chemical properties and applications.

    5-(Trifluoromethyl)-2-thiophenecarboxylic acid: A structurally similar compound with a thiophene ring instead of a thiadiazole ring.

    Trifluoromethyl ethers: Compounds containing the trifluoromethyl group attached to an ether linkage, used in various chemical and pharmaceutical applications.

Uniqueness: Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of both the trifluoromethyl group and the thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Biological Activity

Ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound features a thiadiazole ring with a trifluoromethyl group that enhances its lipophilicity and biological activity. The structure allows for effective interaction with biological targets, contributing to its potential therapeutic applications.

The mechanism of action of this compound involves several pathways:

  • Cell Membrane Penetration : The trifluoromethyl group facilitates easy penetration through cell membranes, allowing the compound to reach intracellular targets.
  • Enzyme Interaction : The thiadiazole ring can modulate the activity of enzymes and receptors, leading to various biological effects.
  • Biological Targeting : It has been shown to interact with specific molecular pathways relevant to antimicrobial and anticancer activities .

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess significant antimicrobial properties. For instance:

  • Fungicidal and Bactericidal Effects : Studies have demonstrated that compounds in this class exhibit enhanced fungicidal and bactericidal activities against various pathogens .
  • Insecticidal Properties : The compound has been reported to show insecticidal effects, making it useful in agricultural applications .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Cytotoxicity : this compound has shown cytotoxic effects against several cancer cell lines. For example:
    • HCT116 (Colon Cancer) : IC50 values indicate effective inhibition of cell growth at concentrations as low as 3.29 µg/mL .
    • MCF-7 (Breast Cancer) : The compound demonstrated significant antiproliferative activity with IC50 values around 0.28 µg/mL .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Studies :
    • A study highlighted the effectiveness of thiadiazole derivatives in inhibiting the growth of various fungi and bacteria. This research supports the use of such compounds as potential antimicrobial agents in clinical settings .
  • Cytotoxicity Assessments :
    • In vitro tests demonstrated that derivatives including this compound exhibited strong cytotoxicity against multiple cancer cell lines. The structure-activity relationship (SAR) studies revealed that modifications to the thiadiazole ring significantly influenced biological activity .
  • Mechanistic Insights :
    • Advanced computational studies provided insights into the electronic properties and potential interactions at the molecular level, suggesting strong hydrogen bonding capabilities that may enhance bioactivity .

Comparative Analysis with Similar Compounds

A comparative analysis illustrates how this compound stands out among similar compounds:

Compound NameBiological ActivityNotable Effects
Ethyl 1,1,1-trifluoromethanesulfonateModerate antimicrobialLimited anticancer effects
5-(Trifluoromethyl)-2-thiophenecarboxylic acidAntimicrobialEffective against specific pathogens
This compoundHigh antimicrobial and anticancerSignificant cytotoxicity across multiple cancer lines

Properties

IUPAC Name

ethyl 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2S/c1-2-13-4(12)3-10-11-5(14-3)6(7,8)9/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMUJMJWAUMTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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